Methyl 4-(3-allylureido)benzoate

Description

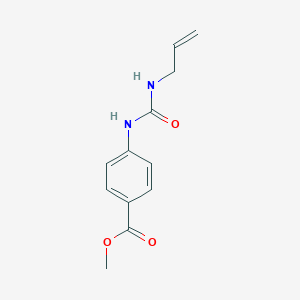

Methyl 4-(3-allylureido)benzoate is a benzoate ester derivative featuring a 3-allylureido substituent at the para position of the aromatic ring.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 4-(prop-2-enylcarbamoylamino)benzoate |

InChI |

InChI=1S/C12H14N2O3/c1-3-8-13-12(16)14-10-6-4-9(5-7-10)11(15)17-2/h3-7H,1,8H2,2H3,(H2,13,14,16) |

InChI Key |

XSTTZQUTBHDCEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-allylureido)benzoate typically involves the esterification of 4-(3-allylureido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-allylureido)benzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of epoxides or alcohols from the allyl group.

Reduction: Formation of alcohols from the ester group.

Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Methyl 4-(3-allylureido)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to form complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-allylureido)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-allylureido)benzoic acid, which can then interact with enzymes or receptors in biological systems. The allyl group may also participate in covalent bonding with target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Methyl 4-(3-allylureido)benzoate with analogous compounds from the evidence, focusing on substituent effects, synthetic methods, and spectral data.

Substituent Variations and Structural Features

- Allylureido vs. Arylureido Groups: this compound differs from compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) and Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d) in its substituent.

- Piperazine-Quinoline Hybrids: Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) incorporate a piperazine-linked quinoline moiety, which significantly increases molecular complexity and hydrogen-bonding capacity compared to the simpler ureido group in the target compound.

- Thioureido vs. This substitution could influence bioavailability and metabolic stability.

Spectral Data and Characterization

Mass Spectrometry :

The ESI–MS data for 4b (m/z: 438.1 [M+H]⁺) and 4c (m/z: 439.2 [M+H]⁺) correlate with their molecular weights. This compound (C₁₂H₁₄N₂O₃) would have a theoretical [M+H]⁺ of 235.1, but this value may shift depending on substituent interactions.- ¹H NMR: The quinoline-based C1–C7 exhibit distinct aromatic proton signals between δ 7.2–8.5 ppm , whereas the allyl group in the target compound would show characteristic vinyl (δ 5.0–6.0 ppm) and methylene (δ 3.0–4.0 ppm) resonances.

Physicochemical Properties

- Solubility: The allyl group may improve solubility in organic solvents compared to halogenated arylureido derivatives (e.g., 4b, 4c) , though less than the polar piperazine-quinoline hybrids (C1–C7) .

Data Table: Comparative Analysis of Benzoate Derivatives

*Estimated from analogous synthesis in .

Key Research Findings

- Substituent Impact on Bioactivity: Halogenated arylureido derivatives (e.g., 4b, 4c) show moderate anticancer activity in preliminary screens , while the piperazine-quinoline hybrids (C1–C7) exhibit enhanced binding to kinase targets due to their extended π-systems . The allyl group in this compound may offer a balance between lipophilicity and reactivity for targeted drug delivery.

Synthetic Flexibility : The urea/thiourea formation and crystallization methods described in provide a robust framework for synthesizing and characterizing this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.